Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate
CAS No.: 355003-70-2
Cat. No.: VC21475541
Molecular Formula: C16H16ClNO3S
Molecular Weight: 337.8g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 355003-70-2 |
|---|---|
| Molecular Formula | C16H16ClNO3S |
| Molecular Weight | 337.8g/mol |
| IUPAC Name | ethyl 2-(3-chloropropanoylamino)-4-phenylthiophene-3-carboxylate |
| Standard InChI | InChI=1S/C16H16ClNO3S/c1-2-21-16(20)14-12(11-6-4-3-5-7-11)10-22-15(14)18-13(19)8-9-17/h3-7,10H,2,8-9H2,1H3,(H,18,19) |
| Standard InChI Key | MMXJTXJKZULDAQ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl |
| Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCCl |
Introduction
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate is a synthetic compound classified under thiophene derivatives. Thiophenes are five-membered heterocyclic compounds containing sulfur, known for their diverse biological activities and applications in pharmaceuticals, agrochemicals, and materials science. This particular compound demonstrates potential therapeutic properties due to its structural features, which include a carboxylate group and an amide linkage, making it an interesting candidate for further research.
Synthesis
The synthesis of ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-phenylthiophene-3-carboxylic acid with 3-chloropropanoyl chloride in the presence of a base such as triethylamine, followed by esterification with ethanol.
Chemical Reactions and Mechanism of Action
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate can undergo several chemical reactions typical for thiophene derivatives. These reactions often require specific conditions such as temperature control and pH adjustment to yield optimal results. The mechanism of action for this compound is not fully elucidated but can be inferred based on its structure. Further studies are required to clarify its specific interactions and biological mechanisms.
Applications and Potential Uses
Ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate has potential applications in various fields due to its structural complexity and potential pharmacological effects. It is primarily used in research settings for exploring its therapeutic properties and biological activities.
Safety and Handling
Given its chemical nature, handling ethyl 2-(3-chloropropanamido)-4-phenylthiophene-3-carboxylate requires caution. It is classified as a research chemical and should be used only in appropriate laboratory settings with proper safety measures .
Data Table: Comparison of Similar Thiophene Derivatives
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